4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
Overview
Description
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrF4N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromo-6-fluorobenzotrifluoride.
Cyclization: The key step involves cyclization reactions to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or Skraup synthesis.
Halogenation: Introduction of the bromine and fluorine atoms is achieved through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and halogenation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions. Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl and alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Heck Coupling: Palladium catalysts and olefins are employed, often with bases like triethylamine.
Major Products:
Substituted Quinoline Derivatives:
Scientific Research Applications
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline depends on its specific application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Comparison:
- Unique Properties: The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline unique in terms of its reactivity and potential applications.
- Chemical Reactivity: Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGVHLYCHYQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301346 | |
Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-33-3 | |
Record name | 31009-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?
A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.
Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?
A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.
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